molecular formula C12H15NO3 B1473831 (4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol CAS No. 1822814-05-0

(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol

Cat. No.: B1473831
CAS No.: 1822814-05-0
M. Wt: 221.25 g/mol
InChI Key: KOOHMZSASUOXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unfortunately, there is limited information available on the compound “(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol”. It is a complex organic compound that includes a pyrrolidine ring and a benzo[d][1,3]dioxol-5-yl group .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing compounds related to "(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol", focusing on their crystal structure and physicochemical properties. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through FTIR, NMR, mass spectrometry, and X-ray diffraction. These compounds were further analyzed using density functional theory (DFT) to investigate their molecular electrostatic potential and frontier molecular orbitals, revealing some of their physicochemical properties (Huang et al., 2021).

Heterogeneously Catalysed Condensations

Deutsch et al. (2007) explored the acid-catalysed condensation of glycerol with benzaldehyde, formaldehyde, and acetone to synthesize mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are of interest as precursors for 1,3-propanediol derivatives, highlighting their potential as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Molecular Aggregation and Physicochemical Studies

Matwijczuk et al. (2016) conducted spectroscopic studies on derivatives of the compound , focusing on the effects of molecular aggregation induced by changes in compound concentration. These studies shed light on how the structure of substituent groups affects molecule aggregation interactions, which could be crucial for understanding the behavior of such compounds in various solvents (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Novel Antiviral Agents

Galal et al. (2010) synthesized novel benzofuran-transition metal complexes, evaluating their HIV inhibitory activity. Their study revealed that these compounds, related to the chemical structure , exhibit potent antiviral properties, surpassing those of some standard drugs in use, thus highlighting their potential in medicinal chemistry (Galal, Abd El-All, Hegab, Magd-El-Din, Youssef, & El-Diwani, 2010).

Biochemical Analysis

Biochemical Properties

(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in biochemical pathways and cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines . These effects are mediated through its interactions with specific signaling molecules and transcription factors, leading to altered cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to specific sites on enzymes, altering their activity and thus influencing various biochemical pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include changes in its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound undergoes a multi-step thermal decomposition process, which can affect its stability and efficacy over time . Long-term exposure to the compound has been associated with sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to affect the metabolic flux and levels of certain metabolites, which can have downstream effects on cellular function . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it may interact with different biomolecules in various subcellular environments . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-6-9-4-13-5-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOHMZSASUOXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC3=C(C=C2)OCO3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol
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(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol
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(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol
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(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol
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(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol
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(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol

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